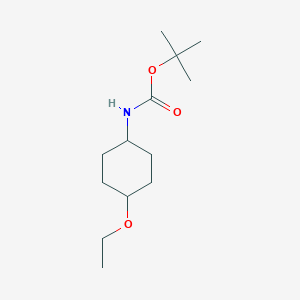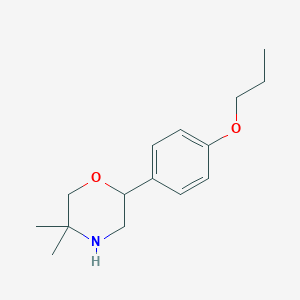
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminoethyl group attached to the phenol ring, along with tert-butyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol typically involves the alkylation of a phenol derivative. One common method is the reaction of 2-tert-butyl-5-methylphenol with an appropriate aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminoethyl group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenol.
Scientific Research Applications
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminoethyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)-3-methylphenol
- 4-(1-Aminoethyl)-2-methylphenol
- 4-(1-Aminoethyl)-2-tert-butylphenol
Uniqueness
4-(1-Aminoethyl)-2-tert-butyl-5-methylphenol is unique due to the presence of both tert-butyl and methyl groups on the phenol ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can result in distinct physical and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-aminoethyl)-2-tert-butyl-5-methylphenol |
InChI |
InChI=1S/C13H21NO/c1-8-6-12(15)11(13(3,4)5)7-10(8)9(2)14/h6-7,9,15H,14H2,1-5H3 |
InChI Key |
ZVGBOQICVLPFKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)N)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067250.png)
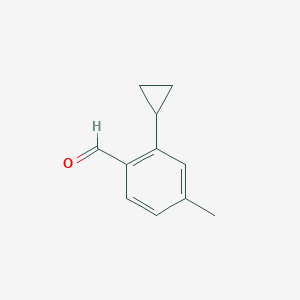

![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
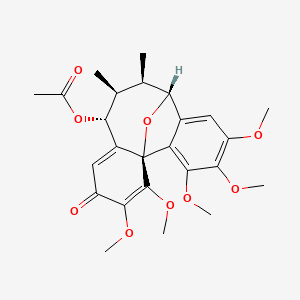
![4-Chloro-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13067295.png)
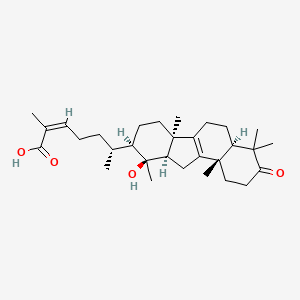
amine](/img/structure/B13067318.png)
